7alpha,12alpha-Dihydroxycholest-4-en-3-one

Descripción general

Descripción

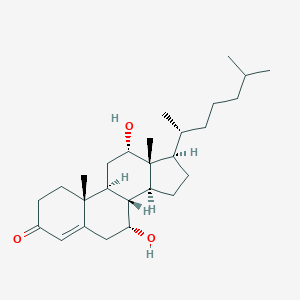

7alpha,12alpha-Dihydroxycholest-4-en-3-one is a steroidal compound with the molecular formula C27H44O3. It is a metabolite found in humans and mice, playing a crucial role in the biosynthesis of bile acids from cholesterol . This compound is characterized by the presence of hydroxyl groups at the 7alpha and 12alpha positions and a keto group at the 3 position on the cholest-4-ene backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha,12alpha-Dihydroxycholest-4-en-3-one typically involves the hydroxylation of 7alpha-hydroxycholest-4-en-3-one. This reaction is catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which uses NADPH and molecular oxygen as co-substrates . The reaction proceeds as follows: [ \text{7alpha-hydroxycholest-4-en-3-one} + \text{NADPH} + \text{H}^+ + \text{O}_2 \rightarrow \text{this compound} + \text{NADP}^+ + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using enzymatic reactions involving liver microsomes from various species .

Análisis De Reacciones Químicas

Types of Reactions: 7alpha,12alpha-Dihydroxycholest-4-en-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form bile acids such as cholic acid.

Reduction: The keto group at the 3 position can be reduced to form corresponding alcohols.

Substitution: Hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Cholic Acid: Formed through oxidation.

Alcohol Derivatives: Formed through reduction of the keto group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Bile Acid Production

- 7alpha,12alpha-Dihydroxycholest-4-en-3-one serves as a crucial intermediate in the synthesis of bile acids, particularly cholic acid and chenodeoxycholic acid. These bile acids are vital for the emulsification and absorption of dietary fats in the intestine .

Synthetic Pathways

- The compound can be synthesized through the hydroxylation of 7alpha-hydroxycholest-4-en-3-one using specific enzymes such as 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which utilizes NADPH and molecular oxygen. This enzymatic reaction highlights its significance in organic synthesis and biotransformation studies.

Biological Research

Cholesterol Metabolism

- Research has demonstrated that this compound is integral to cholesterol metabolism. It acts as an intermediate in the conversion of cholesterol to bile acids, influencing lipid homeostasis and metabolic pathways .

Bile Acid Biosynthesis Studies

- The compound's role has been extensively studied in various animal models, including iguanas, where it has been shown to facilitate the transformation into 5alpha-bile acids. This transformation underscores its importance in understanding bile acid biosynthesis mechanisms .

Medical Applications

Potential Therapeutic Uses

- Investigations into the therapeutic implications of this compound suggest it may have applications in treating disorders related to bile acid metabolism, such as cholestasis and other liver diseases. Its metabolic pathways could provide insights into novel treatment strategies for these conditions.

Industrial Applications

Steroidal Drug Production

- The compound is utilized in the pharmaceutical industry for producing steroidal drugs. Its unique hydroxylation pattern makes it a valuable precursor for synthesizing various steroid derivatives that are essential for drug formulation.

Comparative Analysis of Related Compounds

| Compound | Role in Bile Acid Biosynthesis | Unique Features |

|---|---|---|

| 7alpha-Hydroxycholest-4-en-3-one | Precursor | Hydroxylation at the 7-position |

| Cholic Acid | Product | Primary bile acid formed from oxidation |

| Chenodeoxycholic Acid | Product | Involved in fat absorption and cholesterol regulation |

Case Studies

- Bile Acid Metabolism in Iguanas

- Therapeutic Implications in Liver Disease

Mecanismo De Acción

The primary mechanism of action of 7alpha,12alpha-Dihydroxycholest-4-en-3-one involves its role as an intermediate in bile acid biosynthesis. The compound is hydroxylated by specific enzymes, leading to the formation of bile acids such as cholic acid. These bile acids are essential for the digestion and absorption of dietary fats . The molecular targets include enzymes like 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which catalyze the hydroxylation reactions .

Comparación Con Compuestos Similares

7alpha-Hydroxycholest-4-en-3-one: A precursor in the biosynthesis of 7alpha,12alpha-Dihydroxycholest-4-en-3-one.

Cholic Acid: A bile acid formed from the oxidation of this compound.

Chenodeoxycholic Acid: Another bile acid involved in cholesterol metabolism.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which is crucial for the formation of primary bile acids. Its role as an intermediate in bile acid biosynthesis distinguishes it from other similar compounds .

Actividad Biológica

7alpha,12alpha-Dihydroxycholest-4-en-3-one, a steroid compound with the molecular formula and a molecular weight of approximately 416.65 g/mol, is recognized primarily as an intermediate in the biosynthesis of bile acids from cholesterol. Its structural features include hydroxyl groups at the 7 and 12 positions on the cholestene backbone, which significantly influence its biological activities, particularly in lipid metabolism and cholesterol regulation.

Role in Bile Acid Biosynthesis

This compound plays a critical role in the conversion of cholesterol to bile acids, specifically cholic acid and chenodeoxycholic acid. These bile acids are essential for fat digestion and absorption in the intestines. The enzymatic pathway involves several key enzymes, including CYP7A1 and CYP8B1, which facilitate the conversion of cholesterol into various bile acids through oxidation processes.

Table 1: Key Enzymes Involved in Bile Acid Biosynthesis

| Enzyme | Function | Pathway Type |

|---|---|---|

| CYP7A1 | Converts cholesterol to 7α-hydroxycholesterol | Neutral Pathway |

| CYP8B1 | Converts 7α-hydroxycholesterol to bile acids | Neutral Pathway |

The biological activity of this compound is mediated through its interaction with various enzymes involved in cholesterol metabolism. It has been shown to inhibit certain enzymes responsible for cholesterol synthesis, thereby potentially lowering plasma cholesterol levels. Additionally, it interacts with nuclear receptors that regulate gene expression related to lipid homeostasis.

Case Study: Cholesterol Regulation

In a study examining the effects of this compound on hepatic cholesterol metabolism, it was found that this compound significantly influenced cholesterol levels in liver tissues when administered to animal models. The results indicated a reduction in total cholesterol levels and alterations in bile acid synthesis pathways.

Biological Activity and Implications

Research indicates that this compound may have implications in conditions such as hypercholesterolemia and gallstone formation. Its metabolites are involved in signaling pathways that regulate various physiological processes.

Table 2: Biological Activities and Implications

| Biological Activity | Implications |

|---|---|

| Regulation of Cholesterol Metabolism | Potential therapeutic target for hypercholesterolemia |

| Inhibition of Cholesterol Synthesis | May aid in gallstone prevention |

| Interaction with Nuclear Receptors | Modulates gene expression related to lipid metabolism |

Research Findings

Several studies have highlighted the compound's role as an intermediate in bile acid synthesis. For instance, research conducted on liver preparations from Iguana iguana demonstrated that this compound could be converted into bile acids effectively, showcasing its importance in the metabolic pathways involved.

Findings from Selected Studies:

- Study on Iguana Liver : Demonstrated high yield conversion of this compound to 5alpha-cholestane-3alpha,7alpha,12alpha-triol using liver microsomal fractions .

- Quantitative Analysis : A robust method for quantifying this compound in serum was developed, showing its stability over time and potential utility in clinical settings .

Propiedades

IUPAC Name |

(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPYXHJTHPHOMM-NIBOIBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925121 | |

| Record name | 7,12-Dihydroxycholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-03-1 | |

| Record name | 7α,12α-Dihydroxycholest-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha,12alpha-Dihydroxy-5-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Dihydroxycholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.